molecular formula C23H27N3O5S2 B12787650 methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide CAS No. 249296-43-3

methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Cat. No.: B12787650
CAS No.: 249296-43-3
M. Wt: 489.6 g/mol
InChI Key: WRQQAESBKZTAFL-UHFFFAOYSA-N
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Description

Methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide is a complex organic compound that combines the properties of methanesulfonic acid and a substituted oxane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide typically involves multiple steps. The initial step often includes the preparation of the 2-methylimidazole derivative, which is then reacted with a phenylsulfanyl compound. The final step involves the formation of the oxane-4-carboxamide moiety under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

These methods would need to ensure high purity and yield, often requiring advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 4-(1,3)dithiolane-2-yl-2-methoxy-6-nitro-phenyl ester
  • Methanesulfonic acid 4-(3-benzo(1,3)dioxol-5-yl-acryloyl)-phenyl ester

Uniqueness

Methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide is unique due to its specific structural features, such as the presence of the 2-methylimidazole and oxane-4-carboxamide moieties. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

249296-43-3

Molecular Formula

C23H27N3O5S2

Molecular Weight

489.6 g/mol

IUPAC Name

methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

InChI

InChI=1S/C22H23N3O2S.CH4O3S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22;1-5(2,3)4/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26);1H3,(H,2,3,4)

InChI Key

WRQQAESBKZTAFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N.CS(=O)(=O)O

Origin of Product

United States

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